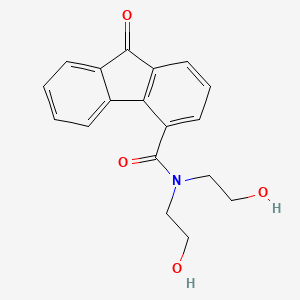

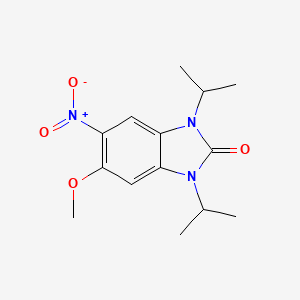

![molecular formula C20H28FNO3 B5622862 (3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5622862.png)

(3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex piperidinol derivatives often involves multi-step chemical processes that include the formation of key intermediate structures, enantioselective catalysis, and functional group transformations. While specific details on the synthesis of this compound were not directly found, related research indicates that similar compounds are synthesized through methods involving nucleophilic substitution reactions, enantioselective enzymatic acetylation, and the strategic use of protecting groups to steer the stereochemistry of the final product (Patel, McNamee, & Szarka, 1992).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by their stereochemistry and the spatial arrangement of their atoms. X-ray crystallography studies can reveal absolute configurations, as seen in similar compounds where the relative positions of functional groups and stereo-centers are determined (Peeters, Blaton, & Ranter, 1994). These structures are essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical reactions involving piperidinol derivatives can include transformations such as alkylation, acylation, and the introduction of various functional groups. These reactions are highly dependent on the compound's specific functional groups and stereochemistry. Research on related molecules has shown that piperidines can undergo reactions like addition-rearrangement with arylsulfonyl isocyanates to yield complex products (Jao, Slifer, Lalancette, & Hall, 1996), indicating a wide range of possible chemical transformations for the compound .

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their application in various fields. These properties are influenced by the molecule's overall structure and functional groups. For instance, the crystal and molecular structure of related compounds can be stabilized by hydrogen bonding and C-H…π interactions, as observed in detailed crystallographic studies (Sagar, Harsha, Yathirajan, Rangappa, Rathore, & Glidewell, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the compound's molecular framework. Studies on similar molecules highlight their potential interactions and the impact of substituents on their chemical behavior. For example, thiophene bioisosteres of spirocyclic sigma receptor ligands have shown significant binding affinity, demonstrating the critical role of molecular architecture in determining chemical properties (Oberdorf, Schepmann, Vela, Díaz, Holenz, & Wünsch, 2008).

Propiedades

IUPAC Name |

2-(4-fluoro-3-methylphenyl)-1-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28FNO3/c1-14-11-16(3-4-18(14)21)12-19(23)22-8-7-20(24,15(2)13-22)17-5-9-25-10-6-17/h3-4,11,15,17,24H,5-10,12-13H2,1-2H3/t15-,20+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODLPOWAGPRCBH-QRWLVFNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C2CCOCC2)O)C(=O)CC3=CC(=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)CC3=CC(=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3-chlorophenoxy)ethyl]piperidine](/img/structure/B5622781.png)

![1-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5622787.png)

![5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5622793.png)

![1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5622810.png)

![5-(2-chloro-5-piperidin-1-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5622818.png)

![4-methyl-2-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B5622825.png)

![N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5622826.png)

![ethyl {[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5622857.png)

![N-(4-methylphenyl)-N-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B5622861.png)